molecular formula C17H13N3O4 B2553363 N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-07-2

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2553363
M. Wt: 323.308
InChI Key: DUEZIJLDSPZEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, leading to a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride to obtain amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3]pyrimidine-6-carboxylic acid . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The structure of synthesized compounds is confirmed using elemental analysis and NMR 1H spectroscopy. The aromatic protons of the pyrido-pyrimidine nuclei typically form an AMX spin system, while the aromatic protons of benzilamide fragments are shifted upfield . The molecular structure is crucial for the biological activity, as seen in the case of methylation at position 8 in the pyridine moiety, which enhances analgesic properties for para-substituted derivatives .

Chemical Reactions Analysis

The chemical modification of the pyridine moiety, such as the displacement of the methyl group, is considered a strategy to optimize biological properties . The conversion of enamine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones through thermal fusion with ureas is another example of a chemical reaction that could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the luminescent properties of pyridyl substituted benzamides in both solution and solid state, as well as their multi-stimuli-responsive behavior, are determined by their specific molecular arrangements . The analgesic properties of the N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are evaluated using the "acetic acid writhings" model, indicating a relationship between the structure of the benzylamide fragment and the biological effect .

Scientific Research Applications

  • Synthesis and Derivative Formation :

    • A study by Fadda et al. (2013) focused on synthesizing tetrahydropyrimidine derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives, starting from N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).
  • Analgesic and Anti-Inflammatory Properties :

    • Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
  • Antimicrobial Activity :

  • Antitumor Activity :

  • Antiviral Activity :

  • Design and Synthesis for Specific Receptors :

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-2-5-15-18-7-12(17(22)20(15)8-10)16(21)19-11-3-4-13-14(6-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEZIJLDSPZEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.